

Introduction: Beyond Menthol, A New Frontier in Cooling Sensation

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Compound of Interest

Compound Name: 2-Isopropyl-N,2,3-trimethylbutanamide

Cat. No.: B036289

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In the dynamic landscape of food science and product development, the pursuit of novel sensory experiences is paramount. For decades, menthol has been the principal agent for imparting a cooling sensation. However, its dominant minty flavor and associated bitterness have limited its application.[1][2] Enter WS-23 (N,2,3-Trimethyl-2-isopropylbutanamide), a synthetic cooling agent that has revolutionized the industry by providing a clean, intense, and long-lasting cooling effect without any accompanying taste or aroma.[2][3][4][5] This characteristic sensory neutrality allows for the enhancement of a product's primary flavor profile, from fruity beverages to rich dairy, making it a versatile tool for researchers and developers.[3][5]

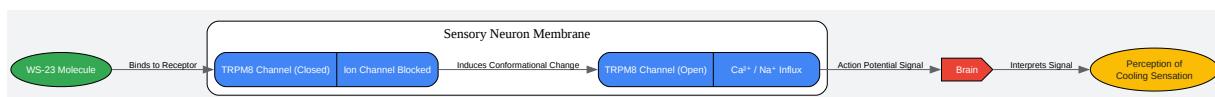
WS-23, identified by CAS No. 51115-67-4, is a white crystalline powder known for its exceptional stability under various processing conditions, including high temperatures and wide pH ranges.[3][6][7][8] These properties, combined with its high efficacy at low concentrations, make it a cost-effective and reliable ingredient for creating unique and memorable consumer products.[4][9] This guide serves as a comprehensive resource for food scientists, researchers, and formulation experts, detailing the mechanism, applications, and validated protocols for leveraging WS-23 in food science research.

The Neurobiological Mechanism of Action: Activating the Cold Receptor

The cooling sensation imparted by WS-23 is not a result of an actual temperature change but a sophisticated interaction with the body's sensory system. The primary mechanism involves the activation of the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel.[2][4][7]

1.1 The TRPM8 Ion Channel: TRPM8 is a non-selective cation channel predominantly expressed in the sensory neurons of the peripheral nervous system.[10][11] These receptors are the body's primary molecular sensors for cold, activated by innocuous temperatures below approximately 26-28°C.[10][11] When activated, TRPM8 allows an influx of calcium (Ca^{2+}) and sodium (Na^+) ions into the neuron.[2][10] This influx depolarizes the cell, generating an action potential that travels to the brain, which interprets this signal as a sensation of cold.[2][12]

1.2 WS-23 as a TRPM8 Agonist: WS-23 functions as a potent agonist for the TRPM8 receptor.[2][12] Its specific molecular structure allows it to bind to the TRPM8 protein, inducing a conformational change that opens the ion channel.[2] This triggers the same neuro-signaling cascade as an actual drop in temperature, creating a physiological perception of coolness.[2][4] Unlike menthol, which can also interact with other receptors leading to complex flavor notes, WS-23 is more selective for TRPM8, resulting in a purer cooling experience.[2][7][13]



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Figure 1: Simplified signaling pathway of WS-23 activating the TRPM8 receptor to produce a cooling sensation.

Applications & Quantitative Data

The versatility of WS-23 allows for its incorporation into a vast array of food and beverage products. Its heat stability up to 200°C and resilience across a wide pH spectrum make it suitable for processes like pasteurization and baking.[3][5][14][15]

Product Category	Typical Application Goal	Recommended Starting Dosage (ppm)	Maximum Usage Levels (ppm)
Beverages	Enhance refreshment in juices, soft drinks, sports drinks	15 - 30	30 - 50
Confectionery	Provide a lasting cool in chewing gum, hard/soft candies	30 - 100	Up to 2000 (in chewing gum)
Dairy Products	Complement creaminess in ice cream, frozen yogurt, flavored milk	10 - 40	50
Baked Goods	Create sensory contrast in warm pastries, cookies	30 - 80	Varies by regulation
Oral Care	Add a refreshing feel to toothpaste and mouthwash	50 - 150	Varies by regulation

Table 1: Summary of WS-23 applications and typical dosage levels. Dosages are starting points and should be optimized based on the specific matrix and desired sensory outcome. Maximum levels are subject to regional regulations.[\[3\]](#)[\[5\]](#)[\[9\]](#)[\[16\]](#)

Experimental Protocols for Food Science Research

To effectively utilize WS-23, researchers must employ standardized and replicable methodologies. The following protocols provide a framework for formulation, sensory evaluation, and stability testing.

Protocol 1: Formulation and Incorporation into a Beverage Matrix

Objective: To prepare a WS-23 stock solution and incorporate it uniformly into a model aqueous beverage system for sensory and stability analysis.

Causality: WS-23 has limited solubility in water at room temperature but is soluble in solvents like propylene glycol (PG) or ethanol.^{[4][16]} Creating a concentrated stock solution in a suitable solvent is critical for ensuring accurate dosing and achieving homogeneous dispersion in the final product, preventing "hot spots" of intense cooling.

Materials:

- WS-23 crystalline powder (CAS: 51115-67-4)
- Propylene Glycol (PG), food grade
- Model beverage base (e.g., 10% sucrose solution with 0.1% citric acid, pH 3.5)
- Analytical balance (± 0.001 g)
- Magnetic stirrer and stir bar
- Volumetric flasks and pipettes

Methodology:

- Stock Solution Preparation (1% w/w):
 1. Weigh 99.0 g of propylene glycol into a sterile glass beaker.
 2. Place the beaker on a magnetic stirrer.
 3. Carefully weigh 1.0 g of WS-23 powder and add it to the PG while stirring.
 4. Continue stirring at a moderate speed (e.g., 300 rpm) at room temperature until all crystals are completely dissolved. This may take 10-15 minutes. The resulting solution should be clear and colorless.
 5. Transfer the 1% WS-23 stock solution to a labeled, airtight container for storage.

- Incorporation into Beverage Base:
 1. Determine the target concentration of WS-23 in the final beverage (e.g., 30 ppm).
 2. Calculate the required mass of the 1% stock solution. For 1000 g of beverage at 30 ppm:
 - Required mass of WS-23 = $1000 \text{ g} * (30 / 1,000,000) = 0.03 \text{ g}$
 - Required mass of 1% stock = $0.03 \text{ g} / 0.01 = 3.0 \text{ g}$
 3. Weigh 997.0 g of the model beverage base into a larger beaker.
 4. Place the beaker on a magnetic stirrer.
 5. While the beverage is stirring, accurately pipette or weigh 3.0 g of the 1% WS-23 stock solution and add it to the beverage base.
 6. Continue stirring for at least 5 minutes to ensure uniform distribution.
- Control Sample Preparation:
 1. Prepare a control sample by adding 3.0 g of pure propylene glycol (without WS-23) to 997.0 g of the beverage base. This allows for the isolation of WS-23's sensory effects.

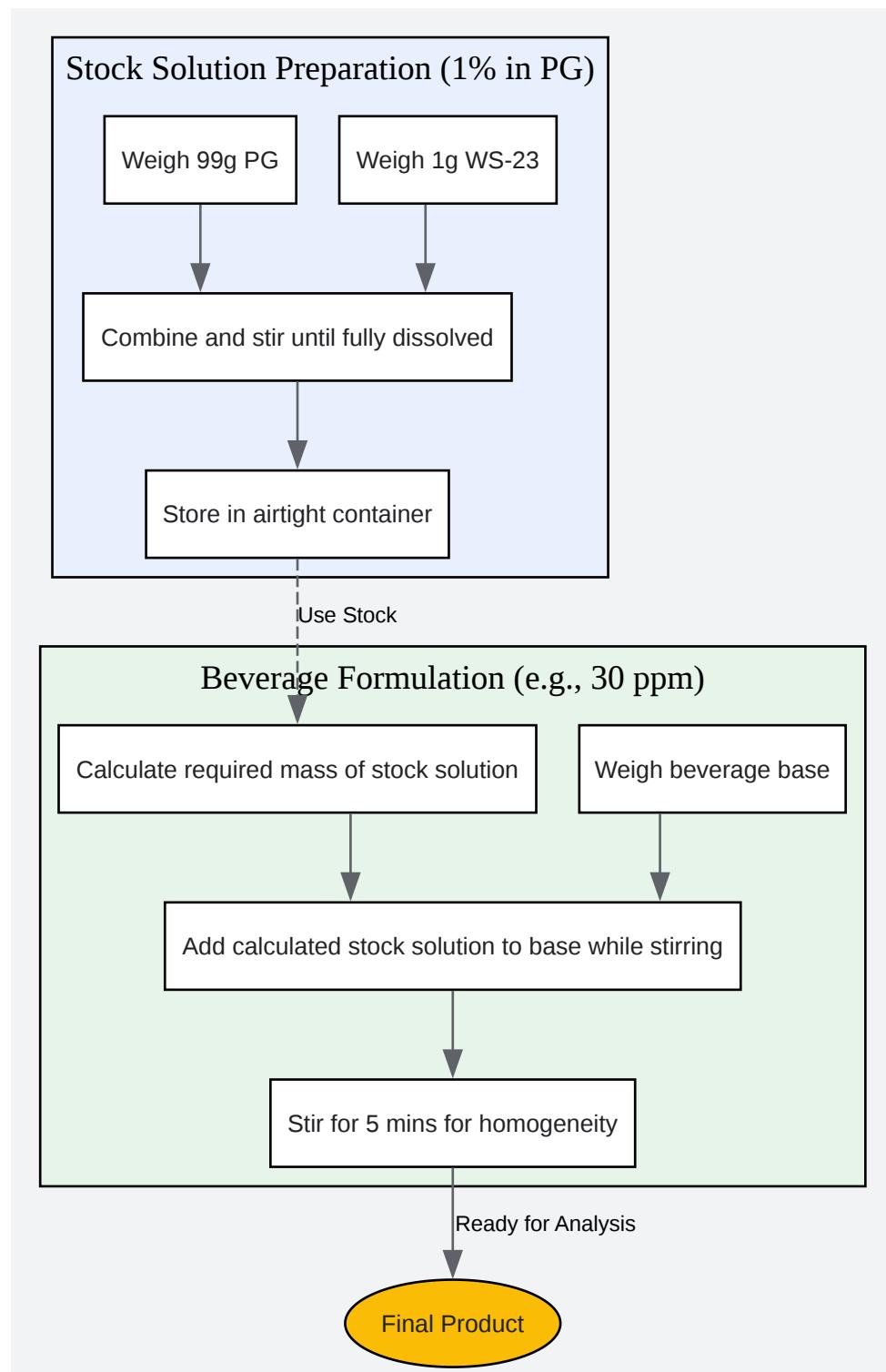
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Figure 2: Experimental workflow for the formulation and incorporation of WS-23 into a beverage.

Protocol 2: Sensory Evaluation of Cooling Intensity and Profile

Objective: To quantitatively measure the perceived cooling intensity and temporal profile of WS-23 in a food matrix using a trained sensory panel.

Causality: Sensory evaluation provides the only direct measure of how an ingredient is perceived.[17] A time-intensity (TI) or hedonic scaling test is essential to understand not just the peak cooling effect but also its onset, duration, and decay, which are critical drivers of consumer acceptance.[18][19] Controlling the testing environment is crucial for valid and reproducible results.[18][20]

Materials:

- Test samples (beverage with WS-23) and control samples (beverage without WS-23).
- Palate cleansers (e.g., unsalted crackers, room temperature spring water).
- Standardized serving cups, coded with random 3-digit numbers.
- Sensory evaluation booths compliant with ISO 8589 standards.[20]
- Data collection software or standardized paper ballots.
- Trained sensory panel (10-15 panelists).

Methodology:

- Panelist Training & Orientation:
 1. Familiarize panelists with the concept of the cooling sensation, distinguishing it from mint flavor.
 2. Provide reference standards for different cooling intensities if possible.
 3. Explain the evaluation scale to be used (e.g., a 9-point hedonic scale where 1 = "Dislike Extremely" and 9 = "Like Extremely," or a labeled magnitude scale for intensity from 0 = "No Sensation" to 10 = "Extremely Intense Cooling").[17][18]

- Sample Preparation and Presentation:

1. Prepare all samples as described in Protocol 1 on the day of testing.
2. Chill samples to a consistent serving temperature (e.g., 4°C).
3. Pour equal volumes (e.g., 30 mL) of each sample into coded cups.
4. The presentation order of samples should be randomized for each panelist to avoid bias.

[18]

- Evaluation Procedure (Time-Intensity Method):

1. Panelists rinse their mouths with water and eat a small piece of cracker.
2. The first sample is presented. Panelists are instructed to take the entire sample into their mouth, hold for 5 seconds, and then swallow.
3. Immediately upon swallowing, panelists start a timer and begin rating the perceived cooling intensity continuously or at set intervals (e.g., every 15 seconds for 5 minutes).
4. Data is recorded on the provided ballot or software.
5. A mandatory break of at least 5 minutes is enforced between samples, during which panelists must cleanse their palate thoroughly.

- Data Analysis:

1. For each sample, calculate the mean intensity rating at each time point.
2. Plot the mean intensity versus time to generate time-intensity curves.
3. From the curves, extract key parameters: I-max (maximum perceived intensity), T-max (time to reach maximum intensity), and Duration (total time sensation is perceived).
4. Use Analysis of Variance (ANOVA) to determine if there are statistically significant differences between samples.

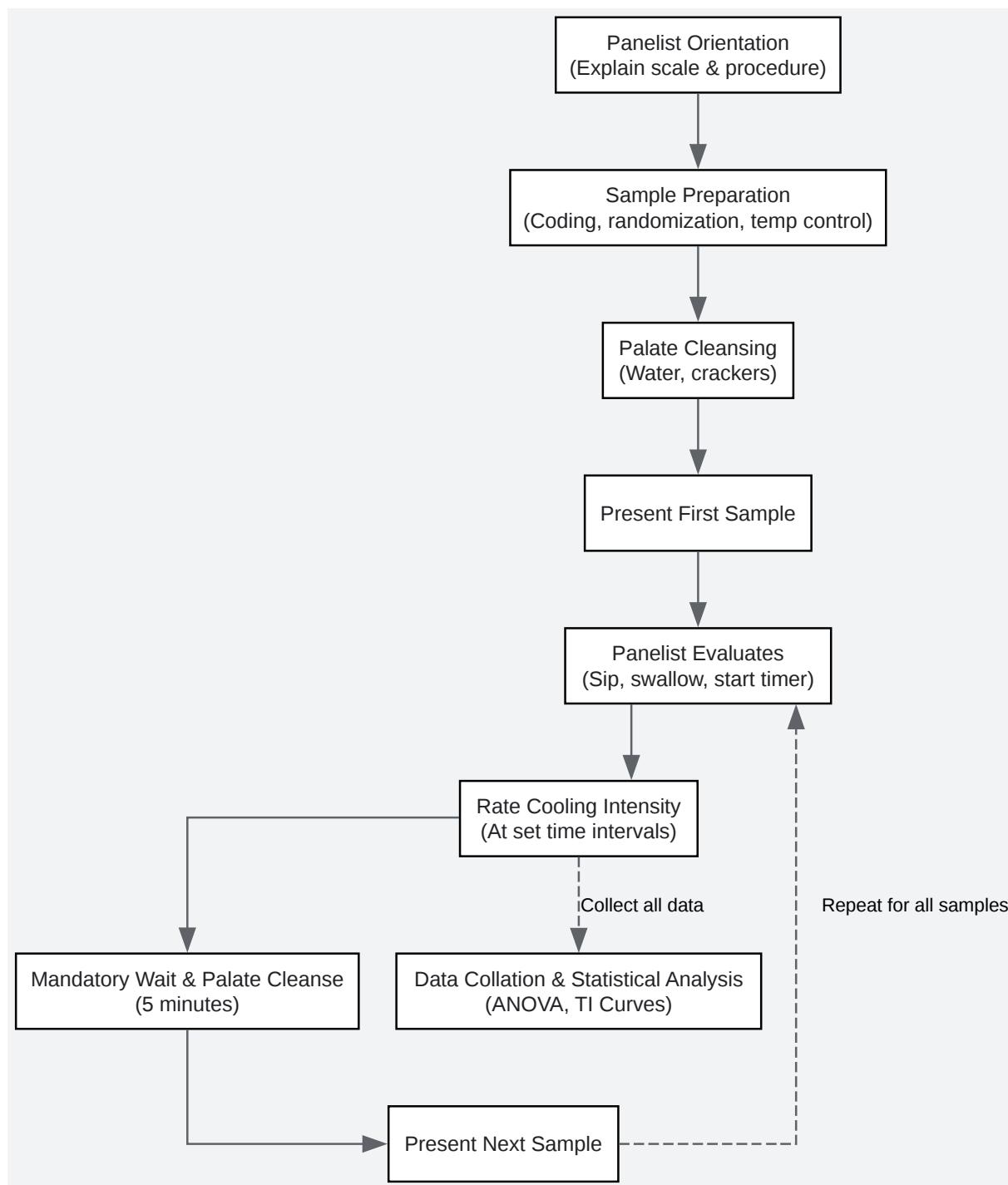
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Figure 3: Workflow for a time-intensity sensory evaluation of cooling agents.

Protocol 3: Accelerated Stability Testing

Objective: To assess the chemical stability and sensory performance of WS-23 in a food matrix under accelerated storage conditions.

Causality: While WS-23 is known to be highly stable, it is crucial to validate its performance within a specific food matrix, as interactions with other ingredients could potentially affect its integrity over the product's shelf life.[\[3\]](#)[\[8\]](#) Accelerated testing (e.g., at elevated temperatures) provides a rapid method to predict long-term stability.

Materials:

- Finished product containing WS-23 (e.g., bottled beverage from Protocol 1).
- Environmental/stability chambers capable of maintaining constant temperature (e.g., 40°C).
- Analytical instrumentation for quantification (e.g., Gas Chromatography-Mass Spectrometry, GC-MS).[\[21\]](#)[\[22\]](#)
- Sensory panel (as described in Protocol 2).

Methodology:

- Initial Analysis (Time 0):
 1. Take a baseline set of samples.
 2. Perform analytical testing to determine the initial concentration of WS-23 (C_0). A validated GC-MS method is recommended for quantification.[\[21\]](#)
 3. Conduct a sensory evaluation (as in Protocol 2) to determine the initial cooling intensity (I_0).
- Accelerated Storage:
 1. Place the remaining sealed samples into an environmental chamber set to an elevated temperature (e.g., $40^\circ\text{C} \pm 2^\circ\text{C}$).
- Time-Point Pulls:

1. Remove a subset of samples from the chamber at predetermined intervals (e.g., 1, 2, 4, 8, and 12 weeks).
2. For each time point, allow samples to equilibrate to the appropriate testing temperature (e.g., 4°C for beverages).

- Analysis at Each Time Point:
 1. Perform analytical testing on one set of pulled samples to determine the WS-23 concentration (C_t).
 2. Conduct sensory evaluation on another set of pulled samples to determine the cooling intensity (I_t).
- Data Interpretation:
 1. Plot the percentage of WS-23 remaining ($C_t/C_0 * 100$) against time.
 2. Plot the percentage of perceived cooling intensity remaining ($I_t/I_0 * 100$) against time.
 3. A significant decrease in either concentration or sensory intensity indicates potential stability issues in that specific matrix under those conditions.

Safety and Regulatory Grounding

WS-23 has undergone extensive safety and toxicological assessments. In the United States, it is designated as Generally Recognized as Safe (GRAS) by the U.S. Food and Drug Administration (FDA) for use in specific food and beverage applications.^{[23][24]} Similarly, the European Food Safety Authority (EFSA) has approved its use as a flavor substance.^[23] These regulatory approvals are based on studies demonstrating low acute oral toxicity and evidence that the compound is effectively metabolized and cleared from the body.^[23] While its safety for ingestion within recommended limits is well-established, research into the effects of inhalation is ongoing, primarily in the context of e-cigarettes, and is a separate consideration from its application in food science.^{[25][26][27]}

Conclusion

WS-23 is a powerful and versatile tool for food science research and development. Its ability to deliver a pure, flavor-neutral cooling sensation opens up a wide range of possibilities for product innovation, from enhancing the perception of refreshment in beverages to creating novel sensory experiences in confectionery and dairy products.^{[4][5][14]} By understanding its mechanism of action and employing rigorous, validated protocols for formulation, sensory analysis, and stability testing, researchers can effectively harness the unique properties of WS-23 to develop the next generation of consumer-preferred products.

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